molecular formula C7H12ClN5<br>CH3CH2NH(C3N3Cl)NHCH2CH3<br>C7H12ClN5 B165070 s-Triazine, 2,4-bis(dimethylamino)-6-chloro- CAS No. 38902-68-0

s-Triazine, 2,4-bis(dimethylamino)-6-chloro-

Cat. No.: B165070
CAS No.: 38902-68-0
M. Wt: 201.66 g/mol
InChI Key: IKPKORYHXFIOSN-UHFFFAOYSA-N
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Description

S-Triazine, 2,4-bis(dimethylamino)-6-chloro- is a derivative of s-Triazine . s-Triazines are a class of compounds that have been known for a long time and continue to be of considerable interest, mainly due to their applications in different fields, including the production of herbicides and polymer photostabilisers .


Synthesis Analysis

S-Triazine derivatives have been synthesized by polycondensation of the monomer 2,4-bis (6-chlorocarbonyl-2-naphthyloxy)-6- (4-methyl-1-piperazinyl)-s-triazine and different diamines such as 4,4′-biphenyldiamine, 4,4′-diaminobenzanilide, 4,4′-diaminodiphenylmethane, 4,4′-diaminodiphenyl sulfone, 4,4′-diaminodiphenyl sulfonamide, 2,4-diaminotoluene, o-phenylenediamine, m-phenylenediamine, p-phenylenediamine, and ethylenediamine .

Scientific Research Applications

Ultrasonic-assisted Synthesis

A study explored the ultrasonic-assisted synthesis of the compound, utilizing cyanuric chloride and dimethylamine. This method proved efficient for heterogeneous solid-liquid reactions, with a yield of up to 94% under optimal conditions. The product's structure was verified through IR, 1HNMR, and MS spectroscopy, indicating a successful synthesis process (Zhang Shufen, 2011).

Antitumor Agent Isotopomers

Another study focused on creating isotopomers of pentamethylmelamine, an experimental anticancer agent, by treating 2-chloro-4,6-(dimethylamino)-1,3,5-triazine with trideuteromethylamine. This research aimed at synthesizing a potential reductively triggered prodrug of pentamethylmelamine, showing the compound's relevance in cancer treatment research (Sandra Ferrer, D. Naughton, M. Threadgill, 2002).

Flocculation Behavior

Research on a new recyclable flocculant based on tertiary amine starch ether incorporated the compound for effective treatment of colored effluents. The study revealed the flocculant's high capacity and efficiency in color removal from wastewater, emphasizing its potential in environmental applications (Yulin Shi, Benzhi Ju, Shufen Zhang, 2012).

Polyamides Synthesis

The compound was used in synthesizing new polyamides containing s-triazine rings and fluorene "cardo" groups. These polyamides exhibited high solubility, thermal stability, and could be used to cast transparent, tough, and flexible films, suggesting their utility in material science and engineering (A. D. Sagar, R. D. Shingte, P. Wadgaonkar, M. Salunkhe, 2001).

Biochemical Analysis

Biochemical Properties

s-Triazine, 2,4-bis(dimethylamino)-6-chloro- plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which are crucial for cell signaling and growth . Additionally, s-Triazine, 2,4-bis(dimethylamino)-6-chloro- can bind to DNA, affecting gene expression and cellular function . The interactions between this compound and biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and π-π stacking .

Cellular Effects

The effects of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, by inhibiting the activity of tyrosine kinases . This inhibition can lead to altered gene expression and changes in cellular metabolism, ultimately affecting cell proliferation and survival . Furthermore, s-Triazine, 2,4-bis(dimethylamino)-6-chloro- has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of action of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- involves its binding interactions with biomolecules and enzyme inhibition. This compound can form stable complexes with DNA, leading to changes in gene expression and cellular function . Additionally, s-Triazine, 2,4-bis(dimethylamino)-6-chloro- inhibits the activity of tyrosine kinases by binding to their active sites, preventing the phosphorylation of target proteins and disrupting cell signaling pathways . These interactions contribute to the compound’s ability to modulate cellular processes and induce apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals . Degradation of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- can lead to the formation of metabolites with different biological activities . Long-term exposure to this compound has been shown to affect cellular function, with potential implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- vary with different dosages in animal models. At low doses, this compound has been found to exhibit minimal toxicity and can effectively inhibit tumor growth in cancer models . At higher doses, s-Triazine, 2,4-bis(dimethylamino)-6-chloro- can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .

Metabolic Pathways

s-Triazine, 2,4-bis(dimethylamino)-6-chloro- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to cellular macromolecules and cause toxicity . Additionally, s-Triazine, 2,4-bis(dimethylamino)-6-chloro- can affect metabolic flux and alter the levels of key metabolites, influencing cellular function and homeostasis .

Transport and Distribution

The transport and distribution of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms, leading to its accumulation in specific cellular compartments . The distribution of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . The localization of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- within these compartments can influence its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

6-chloro-2-N,2-N-diethyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN5/c1-3-13(4-2)7-11-5(8)10-6(9)12-7/h3-4H2,1-2H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPKORYHXFIOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192147
Record name s-Triazine, 2,4-bis(dimethylamino)-6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38902-68-0
Record name s-Triazine, 2,4-bis(dimethylamino)-6-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038902680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazine, 2,4-bis(dimethylamino)-6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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